
N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate)
Vue d'ensemble
Description
N-Cyclopentyladenosine 5’-(Dihydrogen Phosphate) is a nucleoside analogue known for its biological activity and potential therapeutic applications. It is a potent agonist of the adenosine A1 receptor and has been shown to have a wide range of effects on cell function and signal transduction.
Méthodes De Préparation
The synthesis of N-Cyclopentyladenosine 5’-(Dihydrogen Phosphate) typically involves the cyclization of adenosine derivatives with cyclopentyl groups under specific reaction conditions. Industrial production methods may involve multi-step synthesis processes, including protection and deprotection steps, to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
N-Cyclopentyladenosine 5’-(Dihydrogen Phosphate) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Biochemical Research
Adenosine Receptor Agonism:
N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) acts as a potent agonist for A1 and A3 adenosine receptors. Its ability to selectively bind these receptors makes it a valuable tool in studying adenosine receptor signaling pathways, which play crucial roles in various physiological processes including neurotransmission, inflammation, and cardiovascular functions.
Interaction Studies:
Research has demonstrated that CPA interacts with several proteins involved in nucleotide metabolism. Notably, its binding affinity has been evaluated in complex with enzymes such as deoxyribonucleoside 5'-monophosphate N-glycosidase and nucleoside phosphorylases. These studies provide insights into how structural modifications can influence binding properties and biological effects, highlighting CPA's potential in drug design.
Therapeutic Applications
Neuroprotection:
The modulation of adenosine receptors by CPA has implications for neuroprotection. Studies indicate that CPA can influence neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases such as Parkinson's disease. Its selective action on A3 receptors may help mitigate neurotoxic effects induced by dopaminergic neurotoxins .
Cardioprotection:
In cardiovascular research, CPA's ability to activate A1 receptors is associated with protective effects against ischemic injury. The compound's role in reducing myocardial damage during ischemia-reperfusion events suggests its potential as a cardioprotective agent.
Case Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of CPA in rat PC12 cells exposed to neurotoxins like MPP+ and methamphetamine. Results indicated that CPA significantly increased cell viability, suggesting its potential as a therapeutic agent in neurodegenerative conditions .
Case Study 2: Cardiovascular Protection
In another investigation focusing on ischemic heart models, CPA was shown to reduce myocardial infarction size when administered prior to ischemic events. This cardioprotective effect was attributed to the activation of A1 receptors, underscoring the compound's relevance in cardiovascular therapeutics.
Mécanisme D'action
N-Cyclopentyladenosine 5’-(Dihydrogen Phosphate) exerts its effects by binding to and activating the adenosine A1 receptor. This activation leads to a cascade of intracellular signaling events, including the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channel activity. These molecular targets and pathways are involved in various physiological processes, such as neurotransmission, cardiac function, and immune response.
Comparaison Avec Des Composés Similaires
N-Cyclopentyladenosine 5’-(Dihydrogen Phosphate) can be compared with other nucleoside analogues, such as:
N-Cyclopentyladenosine: Similar in structure but lacks the phosphate group.
Adenosine: The parent compound without the cyclopentyl group.
N-Cyclopentyladenosine 5’-(Monophosphate): Contains a single phosphate group instead of the dihydrogen phosphate.
The uniqueness of N-Cyclopentyladenosine 5’-(Dihydrogen Phosphate) lies in its specific structure, which confers distinct biological activity and receptor selectivity.
Activité Biologique
N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) (CPA-DHP) is a nucleoside analog that has garnered attention for its unique structural features and significant biological activities, particularly as an agonist of adenosine receptors. This article provides a comprehensive overview of its biological activity, including its receptor interactions, physiological effects, and potential therapeutic applications.
Chemical Structure and Properties
CPA-DHP is characterized by the presence of a cyclopentyl group attached to the adenine base, along with a dihydrogen phosphate moiety at the 5' position. Its molecular formula is , and it has a molecular weight of approximately 415.34 g/mol. The unique cyclopentyl substitution enhances its selectivity and affinity for specific adenosine receptors, particularly A1 and A3 subtypes, which play crucial roles in various physiological processes.
Adenosine Receptor Agonism
CPA-DHP acts primarily as an agonist for A1 and A3 adenosine receptors. These receptors are involved in numerous biological functions, including:
- Neurotransmission : Modulation of synaptic transmission and neuroprotection.
- Inflammation : Regulation of inflammatory responses through immune cell modulation.
- Cardiovascular Function : Influence on heart rate and myocardial oxygen consumption.
The compound's ability to selectively bind to these receptors indicates its potential for therapeutic applications in neuroprotection and cardioprotection.
Binding Affinity Studies
Research has demonstrated that CPA-DHP exhibits high binding affinity for A1 receptors, with studies indicating a value that suggests potent receptor interaction. Comparative studies with other nucleoside analogs reveal that the cyclopentyl group significantly enhances receptor selectivity.
Compound Name | Molecular Formula | Binding Affinity (K_i) | Unique Features |
---|---|---|---|
CPA-DHP | Low nanomolar range | Cyclopentyl substitution | |
N6-cyclopentyladenosine | Moderate | Lacks phosphate group | |
2'-Deoxyadenosine 5'-(Dihydrogen Phosphate) | Higher | Key DNA component |
Physiological Effects
Studies involving animal models have shown that administration of CPA-DHP leads to significant changes in physiological parameters:
- Neuroprotection : In gerbil hippocampal slices, CPA-DHP inhibited synaptic potentials with an IC50 value indicating potent neuroprotective effects.
- Cardiovascular Effects : In vivo studies demonstrate that CPA-DHP can reduce heart rate under certain conditions, suggesting potential applications in managing cardiac conditions.
Case Studies
- Neuroprotective Effects in Ischemia : In a study examining ischemic conditions in rats, administration of CPA-DHP resulted in reduced neuronal death and improved functional outcomes post-injury, highlighting its potential as a therapeutic agent in stroke management.
- Anti-inflammatory Properties : Research involving inflammatory models has indicated that CPA-DHP can modulate cytokine release from immune cells, suggesting its role in managing inflammatory diseases.
Synthesis and Applications
The synthesis of CPA-DHP typically involves multi-step organic synthesis techniques, requiring careful optimization to achieve high yields and purity. Its applications extend beyond basic research into potential therapeutic contexts, particularly in neurology and cardiology.
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N5O7P/c21-11-9(5-26-28(23,24)25)27-15(12(11)22)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,21-22H,1-5H2,(H,16,17,19)(H2,23,24,25)/t9-,11-,12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXWBMMFOMQXRH-SDBHATRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N5O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.